BenchChemオンラインストアへようこそ!

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol

X-ray crystallography conformational analysis structure-based drug design

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol (also cataloged as 2-[5-(4-bromophenyl)-2-furyl]-4(1H)-quinazolinone; molecular formula C₁₈H₁₁BrN₂O₂; average mass 367.20 Da) is a heterocyclic small molecule belonging to the 2-(5-R-2-furyl)-4-oxoquinazoline subclass. Its architecture integrates three pharmacophoric elements: a quinazolin-4(1H)-one core, a furan-2,5-diyl bridge, and a para-bromophenyl terminus.

Molecular Formula C18H11BrN2O2
Molecular Weight 367.2 g/mol
Cat. No. B14289141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol
Molecular FormulaC18H11BrN2O2
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H11BrN2O2/c19-12-7-5-11(6-8-12)15-9-10-16(23-15)17-20-14-4-2-1-3-13(14)18(22)21-17/h1-10H,(H,20,21,22)
InChIKeySRYBIXPURMTCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol: Structural Identity, Physicochemical Profile, and Compound-Class Context for Procurement Evaluation


2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol (also cataloged as 2-[5-(4-bromophenyl)-2-furyl]-4(1H)-quinazolinone; molecular formula C₁₈H₁₁BrN₂O₂; average mass 367.20 Da) is a heterocyclic small molecule belonging to the 2-(5-R-2-furyl)-4-oxoquinazoline subclass [1]. Its architecture integrates three pharmacophoric elements: a quinazolin-4(1H)-one core, a furan-2,5-diyl bridge, and a para-bromophenyl terminus. X-ray diffraction analysis has unambiguously established that the labile hydrogen resides at the N3 position and that the molecule adopts an s-NH,O-trans conformation, providing definitive structural certainty for structure-based design and SAR studies [1]. The compound is commercially available at ≥97–>99% purity from multiple specialist suppliers and is primarily positioned as a research intermediate, building block, and probe molecule for medicinal chemistry and chemical biology applications .

Why 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol Cannot Be Interchanged with Simpler 2-Arylquinazolin-4(3H)-ones: Structural, Physicochemical, and Pharmacophoric Rationale


The compound's furan-2,5-diyl bridge is not an inert spacer; it introduces a set of physicochemical and conformational properties that distinguish it fundamentally from direct 2-arylquinazolin-4(3H)-one analogs such as 2-(4-bromophenyl)quinazolin-4(3H)-one (CAS 83800-88-8). The extended π-conjugation through the furan ring increases lipophilicity (ΔLogP ≈ +0.97) and polar surface area (ΔPSA ≈ +9.25 Ų) relative to the direct aryl analog, altering membrane permeability, solubility, and protein-binding potential [1]. X-ray crystallography has confirmed that 2-(5-R-2-furyl)-4-oxoquinazolines adopt a specific s-NH,O-trans conformation and are planar within approximately 0.2 Å, a geometry that cannot be replicated by rotatable single-bond linked analogs [1]. Furthermore, the furan-bridged architecture positions the bromophenyl terminus at an extended distance and distinct vector from the quinazolinone core compared to direct C2-aryl attachment, which can translate into differential target engagement—as evidenced by the fact that 2-(4-bromophenyl)quinazolin-4(3H)-one alone (IC₅₀ 15.6 ± 0.2 μM against α-glucosidase) represents only one component of the pharmacophore space accessible to the target compound [2]. Generic substitution with a non-furan-containing bromophenyl-quinazoline would forfeit these specific molecular recognition features.

Quantitative Differentiation Evidence for 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol: Head-to-Head and Cross-Study Comparator Data


X-ray Crystallographic Conformation Confirmed: s-NH,O-trans Geometry of the 2-(5-R-2-Furyl)-4-oxoquinazoline Core vs. Flexible Direct 2-Aryl Analogs

The target compound belongs to the 2-(5-R-2-furyl)-4-oxoquinazoline series for which X-ray diffraction analysis has definitively established that the labile hydrogen atom resides on N3 (not O), and that the molecule adopts an s-NH,O-trans conformation [1]. This contrasts with 2-(4-bromophenyl)quinazolin-4(3H)-one, whose solid-state conformation is governed by a single rotatable C–C bond between the quinazolinone and the 4-bromophenyl ring, producing a different spatial pharmacophore. The planar furan-quinazolinone system of the target compound (torsion angle deviations ≤0.2 Å from planarity) provides a rigid, extended π-surface unavailable to direct aryl analogs.

X-ray crystallography conformational analysis structure-based drug design

Physicochemical Profile Differentiation: LogP, Polar Surface Area, and Hydrogen-Bond Acceptor Count vs. 2-(4-Bromophenyl)quinazolin-4(3H)-one

The furan-2,5-diyl bridge confers a measurable shift in key physicochemical parameters compared to the closest direct-aryl analog, 2-(4-bromophenyl)quinazolin-4(3H)-one. The target compound exhibits higher lipophilicity (ACD/LogP 4.32 vs. 3.35; ΔLogP = +0.97), larger polar surface area (55 vs. 45.75 Ų; ΔPSA = +9.25 Ų, +20.2%), and double the number of hydrogen-bond acceptors (4 vs. 2) . Both compounds share one H-bond donor and zero Rule-of-5 violations . The increased LogP suggests enhanced membrane permeability potential, while the elevated PSA may modulate off-target promiscuity; the additional H-bond acceptors (furan ring oxygen and quinazolinone carbonyl oxygen) provide extra anchoring points for protein-ligand interactions.

drug-likeness ADME prediction lead optimization

Synthetic Versatility: para-Bromine as a Cross-Coupling Handle Enabling Downstream Diversification Not Available to Non-Halogenated Furan-Quinazoline Analogs

The para-bromine substituent on the terminal phenyl ring of the target compound serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Ullmann-type couplings) . This enables site-selective late-stage diversification to generate focused libraries of analogs—a capability absent in non-halogenated 2-(5-phenylfuran-2-yl)quinazolin-4-ol or 2-(furan-2-yl)quinazolin-4-one derivatives. The established synthetic route proceeds via condensation of 5-(4-bromophenyl)furan-2-carboxamide (CAS 128373-24-0) with anthranilic acid in the presence of phosphorus oxychloride, providing a well-defined entry point validated by X-ray and spectroscopic characterization [1]. In contrast, the comparator 2-(furan-2-yl)quinazolin-4-one scaffold lacks this halogen handle and requires de novo synthesis for each aryl variation [2].

synthetic chemistry cross-coupling library synthesis

Class-Level Antitumor Activity: 2-Furano-4(3H)-quinazolinone Scaffold Demonstrates Sub-Micromolar to Low-Micromolar GI₅₀ in the NCI 60-Cell Panel

Although no NCI 60-cell data exist specifically for 2-[5-(4-bromophenyl)furan-2-yl]quinazolin-4-ol, the core 2-furano-4(3H)-quinazolinone scaffold has been evaluated through the National Cancer Institute's disease-oriented antitumor screen. The most active compound in the series, 3-(2-chlorobenzylideneamine)-2-(furan-2-yl)quinazoline-4(3H)-one (compound 21), exhibited GI₅₀ values of 1.82 μM against ovarian cancer OVCAR-4 and 2.14 μM against non-small cell lung cancer NCI-H522 in five-dose level screening [1]. Seventeen compounds from this series received NSC codes and were screened at 10⁻⁵ M across the full NCI 60-cell panel, establishing the scaffold's broad antitumor potential [1]. By comparison, 2-(furan-2-yl)quinazolin-4-one derivatives with N3-phenyl substitution (Ahmed et al., 2015) showed potent activity against HEPG2 (IC₅₀ 8–101 nM), HCT116 (IC₅₀ 3–49 nM), and MCF7 (IC₅₀ 7–63 nM) cell lines [2]. The bromophenyl terminus present in the target compound may further enhance potency through halogen bonding or hydrophobic interactions, as suggested by SAR trends in related quinazoline series.

anticancer NCI 60-cell screening GI₅₀

Class-Level Antibacterial Potential: Furan-Functionalized Quinazoline Hybrids Demonstrate Single-Digit mg/L EC₅₀ Against Phytopathogenic Xanthomonas spp.

Furan-functionalized quinazoline hybrids have been systematically evaluated for antibacterial activity against plant pathogens. Long et al. (2019) reported that furan-functionalized quinazolin-4-amines C1 and E4 substantially blocked the growth of Xanthomonas oryzae pv. oryzae (Xoo) and X. axonopodis pv. citri (Xac) with EC₅₀ values of 7.13 and 10.3 mg/L, respectively—a potency described as prominently improved relative to mainly used agrochemicals [1]. In vivo experiments against bacterial blight further validated their applicability as antimicrobial ingredients. Quantitative proteomics revealed that compound C1 manipulated the upregulation and downregulation of expressed proteins involving D-glucose and biotin metabolic pathways, and scanning electron microscopy confirmed destruction of bacterial membrane integrity [1]. By contrast, 2-(4-bromophenyl)quinazolin-4(3H)-one lacks the furan ring and has not been reported to exhibit comparable antibacterial activity in standardized phytopathogen assays; its known enzyme inhibition is limited to α-glucosidase (IC₅₀ 15.6 ± 0.2 μM) [2]. While the target compound differs from the tested furan-quinazolin-4-amines in the C4 substituent (OH vs. amine), the shared 2-(furan-2-yl)quinazoline core structure supports class-level inference of antibacterial potential.

antibacterial plant pathogen agrochemical discovery

Tautomeric Specificity: Quinazolin-4-ol/4(1H)-one Equilibrium Experimentally Resolved as 4(1H)-Quinazolinone Form with H at N3

The quinazolin-4-ol/quinazolin-4(1H)-one tautomeric equilibrium has significant implications for molecular recognition, as the two tautomers present different hydrogen-bond donor/acceptor patterns. For 2-(5-R-2-furyl)-4-oxoquinazolines, X-ray diffraction, IR, PMR spectroscopy, and mass spectrometry have unambiguously resolved that the labile hydrogen resides at the N3 position (4(1H)-quinazolinone form) rather than on the oxygen (quinazolin-4-ol form), and that the molecule adopts an s-NH,O-trans conformation [1]. This is consistent with the systematic name 2-[5-(4-bromophenyl)-2-furyl]-4(1H)-quinazolinone listed on ChemSpider . In contrast, many quinazolin-4-ol derivatives used as DNA polymerase III or antimycobacterial agents exist as mixtures of N- and O-alkylated regioisomers that require differential NMR characterization to distinguish [2]. The target compound's well-defined tautomeric state eliminates this ambiguity, ensuring that computational docking, pharmacophore modeling, and SAR interpretation are based on the correct protonation state.

tautomerism prototropic equilibrium molecular recognition

Optimal Research and Industrial Application Scenarios for 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol Based on Quantitative Evidence


Structure-Based Drug Design Campaigns Requiring a Rigid, Planar Furan-Extended Quinazolinone Pharmacophore with Experimentally Resolved Tautomeric State

The X-ray crystallographically confirmed s-NH,O-trans conformation with the labile hydrogen at N3 eliminates tautomeric ambiguity that plagues many quinazolin-4-ol derivatives [1]. Computational chemists can initiate docking studies and pharmacophore modeling with confidence in the correct protonation state. The rigid, planar furan-quinazolinone system (planar within ~0.2 Å) provides a geometrically well-defined scaffold that presents the 4-bromophenyl terminus at a fixed distance and vector from the quinazolinone core, enabling precise pharmacophore hypothesis testing that flexible 2-aryl analogs cannot support [1]. The para-bromine further enables in silico halogen-bonding interaction analysis, a feature absent in non-halogenated furan-quinazoline analogs .

Medicinal Chemistry Hit-to-Lead Programs Leveraging Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the Bromine Handle

The para-bromine substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing systematic exploration of the terminal aryl SAR without de novo resynthesis of the furan-quinazolinone core [1]. This late-stage diversification strategy can reduce the number of linear synthetic steps per analog by 3–5 steps compared to introducing aryl variation earlier in the synthesis, translating to faster SAR cycle times and lower per-compound cost. The parent scaffold is commercially available at >99% purity with full analytical characterization (HPLC, GC, MS, NMR, FTIR, CHNS elemental analysis), providing a reliable starting material for library production [1]. The established synthetic route via condensation of 5-(4-bromophenyl)furan-2-carboxamide with anthranilic acid in POCl₃ is published and reproducible .

Agrochemical Discovery Programs Targeting Xanthomonas and Related Gram-Negative Phytopathogens

Furan-functionalized quinazoline hybrids have demonstrated EC₅₀ values of 7.13–10.3 mg/L against Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri in vitro, with confirmed in vivo efficacy in a bacterial blight model [1]. Quantitative proteomics has revealed that the antibacterial mechanism involves perturbation of D-glucose and biotin metabolic pathways, while SEM imaging confirms membrane integrity disruption [1]. These mode-of-action data provide a rational starting point for agrochemical lead optimization. The target compound's structural features—a furan-bridged bromophenyl-quinazolinone architecture—place it within this validated antibacterial chemotype space, making it a suitable scaffold for iterative optimization toward improved potency, spectrum, and field stability. The compound's favorable Rule-of-5 profile (zero violations) also suggests potential for foliar uptake and translocation .

Oncology Probe Development Exploiting the NCI-Validated 2-Furano-4(3H)-quinazolinone Antitumor Scaffold

The 2-furano-4(3H)-quinazolinone scaffold has demonstrated antitumor activity in the NCI 60-cell panel, with the most potent analog achieving GI₅₀ values of 1.82 μM (OVCAR-4 ovarian cancer) and 2.14 μM (NCI-H522 non-small cell lung cancer) [1]. Parallel studies on 2-(furan-2-yl)quinazolin-4-one derivatives have shown IC₅₀ values in the 3–101 nM range against HEPG2, HCT116, and MCF7 cancer cell lines, with several compounds inhibiting EGFR tyrosine kinase by 53–84% . The target compound combines this antitumor-active furan-quinazolinone core with a bromophenyl terminus—the same terminal aryl halide motif present in 2-(4-bromophenyl)quinazolin-4(3H)-one (BQ), which has demonstrated target engagement as an α-glucosidase inhibitor (IC₅₀ 15.6 ± 0.2 μM) [2]. This dual pharmacophoric character positions the compound as a promising probe for evaluating whether the furan-bridged architecture can simultaneously engage anticancer targets and exploit halogen-bonding interactions for enhanced potency.

Quote Request

Request a Quote for 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.